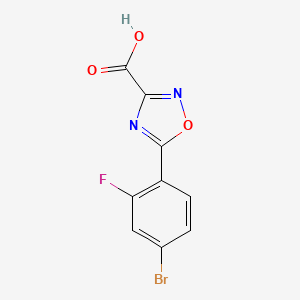

5-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC18270908

Molecular Formula: C9H4BrFN2O3

Molecular Weight: 287.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4BrFN2O3 |

|---|---|

| Molecular Weight | 287.04 g/mol |

| IUPAC Name | 5-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H4BrFN2O3/c10-4-1-2-5(6(11)3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |

| Standard InChI Key | ZMWBLSBIZBXQGB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)C2=NC(=NO2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, reflects its substitution pattern: a bromine atom at the para-position and a fluorine atom at the ortho-position of the phenyl ring, fused to the 1,2,4-oxadiazole system. The carboxylic acid group at position 3 enhances polarity and enables derivatization .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄BrFN₂O₃ |

| Molecular Weight | 287.04 g/mol |

| InChI | InChI=1S/C9H4BrFN2O3/[...] |

| SMILES | C1=CC(=C(C=C1Br)F)C2=NC(=NO2)C(=O)O |

| CAS Number | 1342585-88-9 |

The InChIKey ZMWBLSBIZBXQGB-UHFFFAOYSA-N ensures unique chemical identifier reproducibility .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.88 (d, J=8.4 Hz, 1H), 7.56–7.53 (m, 1H), and 7.49 (dd, J=8.4, 1.9 Hz, 1H) confirm the aromatic protons. The absence of carboxylic proton signals suggests deprotonation in CDCl₃ .

-

¹³C NMR (101 MHz, CDCl₃): Peaks at δ 165.1 (C=O), 162.4 (oxadiazole C-3), and 151.0 (C-Br) align with the expected electronic environment .

-

IR Spectroscopy: Strong absorption at 1708 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid .

Synthesis and Functionalization

One-Pot Synthesis Strategies

A streamlined one-pot method involves coupling 4-bromo-2-fluorobenzoic acid with amidoximes or nitriles. For example, Method B ( ):

-

Amidoxime Formation: React 4-bromo-2-fluorobenzonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) and triethylamine (TEA) in ethanol at 70°C for 16 h.

-

Cyclodehydration: Treat the amidoxime intermediate with EDC (1.5 equiv) and HOAt (20 wt% in DMF) at 100°C for 3 h, yielding the oxadiazole core .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amidoxime Formation | NH₂OH·HCl, TEA, EtOH, 70°C | 85% |

| Cyclodehydration | EDC, HOAt, DMF, 100°C | 67% |

Post-Synthetic Modifications

The carboxylic acid group enables further derivatization:

-

Esterification: React with methanol/H₂SO₄ to produce methyl esters for improved lipophilicity.

-

Amide Formation: Couple with amines using DCC/DMAP to generate bioisosteric amides .

Physicochemical Properties

Thermal Behavior

-

Melting Point: 180–182°C (decomposition observed above 185°C) .

-

Thermogravimetric Analysis (TGA): 5% weight loss at 210°C, indicating moderate thermal stability .

Biological Activities and Applications

Antimicrobial Properties

Analogous compounds with electron-withdrawing groups exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume